molecular formula C7H6BrClO B2358443 2-Bromo-5-chloro-4-methylphenol CAS No. 1175754-49-0

2-Bromo-5-chloro-4-methylphenol

Cat. No.: B2358443
CAS No.: 1175754-49-0
M. Wt: 221.48
InChI Key: ICFQCCQWNIPZTA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylphenol is an organic compound with the molecular formula C7H6BrClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Bromo-5-chloro-4-methylphenol has several applications in scientific research:

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-methylphenol typically involves the bromination and chlorination of 4-methylphenol (p-cresol). One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted phenols.

    Oxidation: Quinones and other oxidized phenolic compounds.

    Coupling: Biaryl compounds and other complex aromatic structures.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylphenol involves its interaction with biological molecules, leading to various biochemical effects. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to its antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Bromo-2-chlorophenol
  • 2-Chloro-5-methylphenol

Comparison: 2-Bromo-5-chloro-4-methylphenol is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to its analogs, it may exhibit different reactivity and potency in chemical reactions and biological assays .

Properties

IUPAC Name

2-bromo-5-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFQCCQWNIPZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175754-49-0
Record name 2-bromo-5-chloro-4-methylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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